molecular formula C10H7F13O B14579085 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal CAS No. 61314-65-6

2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal

Cat. No.: B14579085
CAS No.: 61314-65-6
M. Wt: 390.14 g/mol
InChI Key: LBBUHRTUHMYGDR-UHFFFAOYSA-N
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Description

2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal is a fluorinated aldehyde compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal typically involves the fluorination of an appropriate precursor. One common method is the direct fluorination of 2-ethyl-octanal using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid.

    Reduction: 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The aldehyde group can also react with nucleophiles in biological systems, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal is unique due to the presence of an aldehyde group along with multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61314-65-6

Molecular Formula

C10H7F13O

Molecular Weight

390.14 g/mol

IUPAC Name

2-ethyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal

InChI

InChI=1S/C10H7F13O/c1-2-4(3-24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3-4H,2H2,1H3

InChI Key

LBBUHRTUHMYGDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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